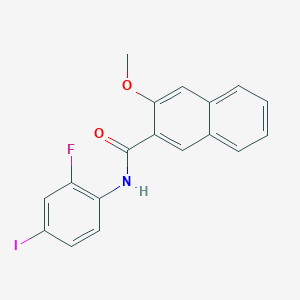![molecular formula C22H24BrN3O5 B250971 Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a synthetic compound that belongs to the class of benzamide derivatives and has been found to have promising pharmacological properties.
作用机制
The mechanism of action of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways in the body. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate reduces the production of prostaglandins, which are responsible for pain and inflammation. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been found to have high stability and solubility in water, which makes it suitable for in vitro and in vivo studies. However, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
未来方向
There are several future directions for the research on Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate. One potential direction is to investigate the efficacy of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate in the treatment of cancer. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to have antitumor properties, and further studies are needed to determine its potential as a cancer therapeutic agent. Another potential direction is to investigate the safety and efficacy of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate in humans. Clinical trials are needed to determine the optimal dosage and administration of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate and to assess its safety and efficacy in humans. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate and to identify potential drug targets for the treatment of inflammatory diseases and cancer.
合成方法
The synthesis of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate involves a series of chemical reactions that require specialized laboratory equipment and expertise. The process starts with the reaction of p-aminobenzoic acid with acetic anhydride to form N-acetylp-aminobenzoic acid. This intermediate is then reacted with 4-bromophenol to form 4-bromophenyl N-acetyl-p-aminobenzoate. The final step involves the reaction of the intermediate product with methyl 4-piperazinyl-3-aminobenzoate to form Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate.
科学研究应用
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to have antimicrobial activity against various bacterial strains.
属性
分子式 |
C22H24BrN3O5 |
|---|---|
分子量 |
490.3 g/mol |
IUPAC 名称 |
methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H24BrN3O5/c1-15(27)25-9-11-26(12-10-25)20-8-3-16(22(29)30-2)13-19(20)24-21(28)14-31-18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) |
InChI 键 |
ZKWSTXMKLVFGIZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Br |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-5-chloronaphthalene-1-carboxamide](/img/structure/B250888.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)
![5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250891.png)
![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)